3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde
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Overview
Description
3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H6BrF3O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde typically involves the bromination of 4-methyl-5-(trifluoromethyl)benzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like chloroform or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation, potassium cyanide in ethanol for cyanation.
Major Products Formed
Oxidation: 3-Bromo-4-methyl-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: 3-Methoxy-4-methyl-5-(trifluoromethyl)benzaldehyde or 3-Cyano-4-methyl-5-(trifluoromethyl)benzaldehyde.
Scientific Research Applications
3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.
Mechanism of Action
The mechanism by which 3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure but lacks the methyl group.
4-Bromo-3-methyl-5-(trifluoromethyl)benzaldehyde: Similar structure with different positioning of the bromine and methyl groups.
3-Chloro-4-methyl-5-(trifluoromethyl)benzaldehyde: Chlorine atom instead of bromine.
Uniqueness
3-Bromo-4-methyl-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and trifluoromethyl groups can enhance its electrophilicity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-4-methyl-5-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O/c1-5-7(9(11,12)13)2-6(4-14)3-8(5)10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWGZSZZYOEZSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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